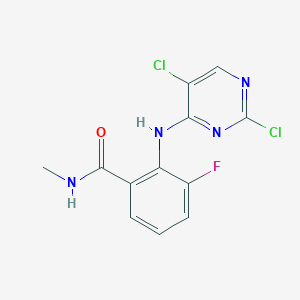
2-(2,5-Dichloropyrimidin-4-ylamino)-3-fluoro-N-methyl-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2,5-Dichloropyrimidin-4-ylamino)-3-fluoro-N-methyl-benzamide” is a chemical compound with the CAS Number: 761440-08-8. It has a molecular weight of 297.14 . The compound belongs to the pyrimidine family.
Molecular Structure Analysis
The InChI Code for this compound is1S/C12H10Cl2N4O/c1-15-11(19)7-4-2-3-5-9(7)17-10-8(13)6-16-12(14)18-10/h2-6H,1H3,(H,15,19)(H,16,17,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
The compound has a molecular weight of 297.14 . Other physical and chemical properties such as solubility, boiling point, and density are not available in the retrieved data.Aplicaciones Científicas De Investigación
Antineoplastic Applications
- Metabolism in Chronic Myelogenous Leukemia Patients : A study on flumatinib, a structurally related antineoplastic tyrosine kinase inhibitor, detailed its metabolism in chronic myelogenous leukemia (CML) patients, revealing insights into its main metabolic pathways. The research identified several metabolites, including those produced by N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, indicating the complexity of its biotransformation in humans and suggesting potential avenues for optimizing therapeutic efficacy and reducing side effects (Gong et al., 2010).
Histone Deacetylase Inhibition
- Orally Active Histone Deacetylase Inhibitor : Research into N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a compound with structural similarities, highlighted its isotype-selective inhibition of histone deacetylases (HDACs). This inhibition leads to blocked cancer cell proliferation and induces apoptosis, showcasing the compound's potential as an anticancer drug (Zhou et al., 2008).
Antimicrobial and Cytotoxic Activity
- Synthesis and Evaluation of Antibacterial and Cytotoxic Activity : Another study synthesized derivatives of 6-oxopyrimidin-1(6H)-yl benzamide and evaluated their antibacterial and cytotoxicity against human tumor cell lines. This research provides a foundation for the development of new antibiotics and cancer therapeutics, demonstrating the versatility of pyrimidine derivatives in drug discovery (Devarasetty et al., 2016).
Antioxidant and Anti-Inflammatory Agents
- Synthesis of Novel Compounds with Anti-Inflammatory and Analgesic Activities : A study focused on synthesizing novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds as anti-inflammatory and analgesic agents. This work highlights the potential of pyrimidine derivatives in creating new therapeutic options for inflammation and pain management (Abu‐Hashem et al., 2020).
Antitubercular and Antimicrobial Activities
- Pyrimidine-Azitidinone Analogues for Antimicrobial and Antitubercular Activities : Research into pyrimidine-azitidinone analogues showcased their promising antimicrobial and antitubercular activities, suggesting the utility of pyrimidine derivatives in combating bacterial and fungal infections as well as tuberculosis (Chandrashekaraiah et al., 2014).
Safety and Hazards
The compound is classified as having acute toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity. It may cause respiratory irritation. The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray and ensuring adequate ventilation .
Propiedades
IUPAC Name |
2-[(2,5-dichloropyrimidin-4-yl)amino]-3-fluoro-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2FN4O/c1-16-11(20)6-3-2-4-8(15)9(6)18-10-7(13)5-17-12(14)19-10/h2-5H,1H3,(H,16,20)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHCVHJUNLSYIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C(=CC=C1)F)NC2=NC(=NC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
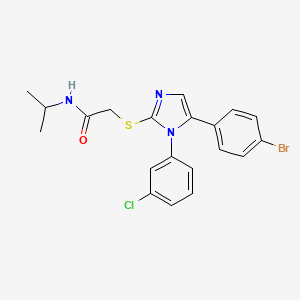

![1-(3-chlorophenyl)-4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2661427.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide](/img/structure/B2661428.png)
![N-(2-furylmethyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide](/img/structure/B2661432.png)

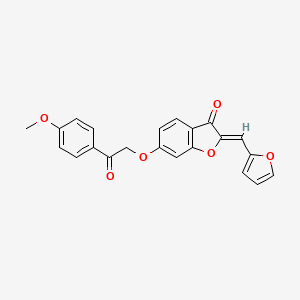
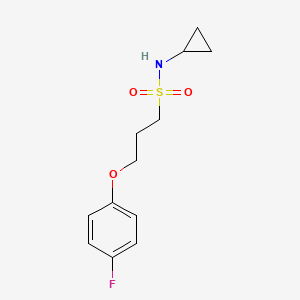
![Endo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane](/img/structure/B2661439.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2661442.png)
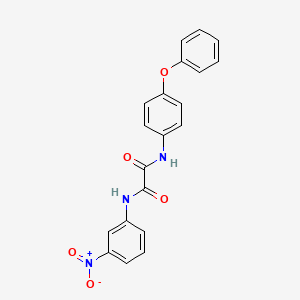
![ethyl 2-(3-chlorobenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2661444.png)
![5-(3-(2-chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-2-yl)-N-(2,6-difluorophenyl)-2-methoxybenzamide](/img/structure/B2661446.png)
